molecular formula C10H14O3S B7890672 1-Methoxy-4-(propane-2-sulfonyl)benzene CAS No. 7205-82-5

1-Methoxy-4-(propane-2-sulfonyl)benzene

Cat. No.: B7890672
CAS No.: 7205-82-5
M. Wt: 214.28 g/mol
InChI Key: QDMNBJRPIRLYRL-UHFFFAOYSA-N
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Description

1-Methoxy-4-(propane-2-sulfonyl)benzene is an aromatic compound featuring a benzene ring substituted with a methoxy group (–OCH₃) and a propane-2-sulfonyl group (–SO₂C₃H₇) at the para positions. The sulfonyl group is electron-withdrawing, which significantly influences the compound’s electronic properties and reactivity. For example, sulfonyl-containing compounds are pivotal in photo-redox catalysis and as intermediates in drug discovery .

Properties

IUPAC Name

1-methoxy-4-propan-2-ylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-8(2)14(11,12)10-6-4-9(13-3)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMNBJRPIRLYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259081
Record name 1-Methoxy-4-[(1-methylethyl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-82-5
Record name 1-Methoxy-4-[(1-methylethyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7205-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-4-[(1-methylethyl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(propane-2-sulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the introduction of the methoxy group and the propane-2-sulfonyl group onto the benzene ring. The reaction conditions often require the presence of a strong electrophile and a catalyst to facilitate the substitution.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(propane-2-sulfonyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-Methoxy-4-(propane-2-sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(propane-2-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group acts as an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. The sulfonyl group can participate in various chemical transformations, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on the evidence provided:

Compound Name Substituents Molecular Formula Key Findings Reference
1-Methoxy-4-(methylsulfonyl)benzene –OCH₃, –SO₂CH₃ C₈H₁₀O₃S Synthesized via photocatalytic oxygenation (90% yield); used in metal-free catalysis .
1-Methoxy-4-(2-propenyl)benzene (Estragole) –OCH₃, –CH₂CH=CH₂ C₁₀H₁₂O Found in anise, basil; exhibits sweet flavor; detected in sauced beef essence .
1-Methoxy-4-(1-propenyl)benzene (Anethole) –OCH₃, –CH=CHCH₃ C₁₀H₁₂O High abundance in Illicium verum; studied for PTGS2 binding affinity .
1-Methoxy-4-(1-methylethyl)benzene –OCH₃, –C(CH₃)₂ C₁₀H₁₄O Oxidized to hydroperoxides/ketones using NHPI catalysts; industrial oxidation studies .
1-Methoxy-4-(trifluoromethylsulfonyl)benzene –OCH₃, –SO₂CF₃ C₈H₇F₃O₃S Not explicitly discussed, but trifluoromethyl groups enhance stability/reactivity in medicinal chemistry. N/A

Structural and Electronic Effects

  • Sulfonyl vs. Alkyl/Propenyl Groups :
    • Sulfonyl groups (–SO₂R) are strong electron-withdrawing groups, reducing electron density on the aromatic ring. This enhances electrophilic substitution resistance but improves stability in photo-redox reactions (e.g., 90% yield for –SO₂CH₃ derivatives) .
    • Propenyl groups (–CH=CHCH₃) are electron-donating, increasing ring reactivity. For example, methyl chavicol isomerizes to trans-anethole with 99% conversion under basic catalysis .

Data Tables

Table 1: Catalytic Performance of Sulfonyl Derivatives in Photo-Redox Reactions

Substituent Product Yield (%) Reaction Time (h)
–SO₂CH₃ 1-Methoxy-4-(methylsulfonyl)benzene 90.0 5
–SO₂F 1-Fluoro-4-(methylsulfonyl)benzene 90.9 5

Table 2: Isomerization of Methyl Chavicol to Trans-Anethole

Catalyst Conversion (%) Selectivity (%) Activation Energy (kJ/mol)
25% K₂CO₃/Al₂O₃ 99 89 5.65–8.67

Biological Activity

1-Methoxy-4-(propane-2-sulfonyl)benzene, also known as a sulfonated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group and a sulfonyl group attached to a benzene ring. Its structural formula can be represented as follows:

C10H14O3S\text{C}_10\text{H}_{14}\text{O}_3\text{S}

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown efficacy against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.

Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The compound was shown to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of caspase-3 and -9.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Mechanism : The sulfonyl group enhances the compound's ability to penetrate bacterial membranes, leading to cell lysis.
  • Anticancer Mechanism : The compound modulates the expression of genes involved in apoptosis and cell cycle regulation, promoting programmed cell death in cancerous cells.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnticancer Activity
This compoundYesYes
4-MethylbenzenesulfonamideModerateNo
Benzene sulfonic acidLowModerate

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